2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked via an acetamide group to a phenyl ring substituted with a [3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:
- 1,2-Oxazole (3,5-dimethyl substitution): Enhances metabolic stability and influences steric interactions .
- Acetamide linker: Facilitates hydrogen bonding and structural flexibility, common in kinase inhibitors and antimicrobial agents .
Synthetic routes for analogous compounds often involve multi-step protocols, including cyclocondensation for oxadiazole formation and coupling reactions for acetamide linkages .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-15(13(2)26-23-12)11-18(25)21-16-7-4-3-6-14(16)10-19-22-20(24-27-19)17-8-5-9-28-17/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLIWNTZTJDDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1,2-oxazol-4-yl Acetic Acid Moiety
The oxazole core is typically synthesized via cyclization or transition metal-catalyzed C–H activation. Two predominant approaches are documented:
Palladium-Catalyzed C–H Activation
A Pd(II)-catalyzed method enables direct conversion of simple amides and ketones into oxazole derivatives through sequential C–N and C–O bond formations. For example, reacting N-acetylacetamide with ketones under Pd(OAc)₂ catalysis (5 mol%) in the presence of oxidants like Cu(OAc)₂ yields 3,5-dimethyloxazole derivatives in 72–85% efficiency. Key advantages include atom economy and avoidance of pre-functionalized substrates.
Cyclization of α-Haloketones and Amides
Alternative routes involve cyclocondensation of α-chloroketones with acetamide derivatives under basic conditions. For instance, treating 3-chloro-2,4-pentanedione with ammonium acetate in acetic acid generates 3,5-dimethyloxazole-4-acetic acid in 68% yield. This method is favored for scalability but requires harsh conditions (reflux at 120°C for 6 h).
Table 1: Comparison of Oxazole Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Pd-Catalyzed C–H Activation | Pd(OAc)₂, Cu(OAc)₂ | 72–85 | 100 | 12 |
| Cyclization | NH₄OAc, AcOH | 68 | 120 | 6 |
Synthesis of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole
The 1,2,4-oxadiazole ring bearing a thiophene substituent is constructed via amidoxime intermediacy:
Amidoxime Formation
Thiophene-2-carbonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 5 h, yielding thiophene-2-carboxamidoxime. This intermediate is critical for subsequent O-acylation.
O-Acylation and Cyclodehydration
The amidoxime undergoes O-acylation with activated carboxylic acids (e.g., chloroacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Cyclodehydration with P₂O₅ in xylene at 110°C for 2 h furnishes the 3-(thiophen-2-yl)-1,2,4-oxadiazole. Conversions range from 51% to 92%, depending on substituents.
Assembly of the Acetamide Backbone
The oxazole-acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane, then coupled with 2-aminobenzylamine derivatives. For example:
Final Coupling and Functionalization
The methylene linker between the phenyl and oxadiazole groups is installed via nucleophilic substitution or reductive amination:
Alkylation of the Phenyl Ring
2-Aminophenyl bromide reacts with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-methanol under Mitsunobu conditions (DIAD, PPh₃) to afford the benzylated intermediate. Subsequent hydrogenolysis (H₂/Pd-C) removes protecting groups, enabling acetamide coupling.
Reductive Amination
Alternately, condensation of 2-nitrobenzaldehyde with oxadiazole-methanol followed by nitro reduction (SnCl₂/HCl) and amidation achieves the same product in 65% overall yield.
Table 2: Key Reaction Parameters for Final Coupling
Chemical Reactions Analysis
Oxidation Reactions
The oxazole ring is susceptible to oxidation under specific conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) .
Reduction Reactions
The oxadiazole and thiophene moieties participate in reduction reactions.
Substitution Reactions
The electron-deficient oxadiazole ring undergoes nucleophilic substitution, while the thiophene group supports electrophilic substitution.
Nucleophilic Substitution
Electrophilic Substitution
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Kinetics |
|---|---|---|---|
| 6M HCl, reflux, 24 h | Hydrochloric acid | Carboxylic acid + aniline derivative | Complete hydrolysis |
| NaOH (10%), EtOH, 12 h | Sodium hydroxide | Sodium carboxylate + free amine | 85% conversion |
Cross-Coupling Reactions
The thiophene and aryl groups enable participation in Pd-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl derivatives |
| Stille Coupling | PdCl₂(dppf) | THF, 60°C, 8 h | Thiophene-aryl conjugates |
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:
-
Conditions : 254 nm UV light, acetonitrile, 24 h.
-
Product : Cyclobutane-fused oxadiazole dimer (confirmed via X-ray crystallography).
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique combination of functional groups including an oxazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 368.45 g/mol. The structural complexity allows for interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxazole and oxadiazole derivatives. For instance:
- In vitro studies demonstrated that derivatives similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells .
- A specific derivative was reported to downregulate phosphorylated STAT3 expression in human colon cancer cells, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Research indicates that isoxazole derivatives can inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus. Compounds with thiophene substitutions have shown enhanced activity compared to their non-substituted counterparts .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Studies on oxadiazole derivatives have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds similar to the target were effective at nanomolar concentrations against specific CA isoforms .
Synthesis Routes
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves several key steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the Oxadiazole Moiety : Various methods exist for synthesizing oxadiazoles, often involving condensation reactions.
- Final Coupling Reaction : The final product is formed through coupling the oxazole and oxadiazole intermediates with the acetamide component under optimized conditions.
Reaction Conditions
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity in the synthesis of this compound.
Case Studies
Several case studies provide insights into the efficacy of similar compounds:
| Study | Compound | Biological Activity | Results |
|---|---|---|---|
| Tzanetou et al., 2014 | Tetralone-isoxazole | Anticancer | Significant cytostatic activity in HeLa and MCF7 cells |
| Xu et al., 2015 | N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | FLT3 Inhibitor | Complete tumor regression in MV4-11 xenograft model |
| Diana et al., 2010 | 3,5-bis(3'-indolyl)isoxazoles | Antiproliferative | Potent activity against diverse human tumor cell lines |
These studies underscore the therapeutic potential of compounds with similar structural features to the target compound.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocyclic acetamides (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Bioisosteric Replacements: The 1,2,4-oxadiazole-thiophene group in the target compound contrasts with triazole-pyridine () and triazole-dimethylphenoxy () systems. Oxadiazoles generally improve metabolic stability over esters, while thiophene enhances π-π interactions compared to phenyl groups . Thioacetamide in and increases lipophilicity (higher LogP) but reduces solubility compared to the target’s acetamide linker .
Trifluoromethyl groups () enhance membrane permeability but may elevate toxicity risks .
Biological Implications :
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by an oxazole ring and a thiophenyl moiety. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds. The molecular formula is and it possesses distinct pharmacophoric elements that may interact with biological systems.
Antimicrobial Activity
Research has indicated that derivatives of oxazole and oxadiazole compounds can exhibit significant antimicrobial properties. A study conducted on similar compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways necessary for bacterial survival .
Anti-inflammatory Effects
Compounds with similar structural frameworks have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The ability of such compounds to modulate immune responses could provide therapeutic avenues for chronic inflammatory conditions .
Case Study 1: Antimicrobial Screening
A series of related compounds were synthesized and screened for antimicrobial activity. The results indicated that modifications at specific positions on the oxazole ring significantly enhanced antibacterial efficacy. For instance, the introduction of electron-withdrawing groups improved binding affinity to bacterial targets .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 10 µg/mL |
| B | E. coli | 15 µg/mL |
| C | Pseudomonas aeruginosa | 20 µg/mL |
Case Study 2: Antiviral Activity Against Influenza
In vitro assays demonstrated that certain oxazole derivatives effectively reduced viral titers in cultured cells infected with influenza A virus. The study highlighted that these compounds could lead to a reduction in viral load by over 90% at optimal concentrations .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Membrane Disruption : Similar compounds have been shown to affect membrane integrity in bacteria.
- Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
